Product packaging for 1,4-Difluoro-2-methyl-3-nitrobenzene(Cat. No.:CAS No. 1352397-43-3)

1,4-Difluoro-2-methyl-3-nitrobenzene

Cat. No.: B3099208
CAS No.: 1352397-43-3
M. Wt: 173.12 g/mol
InChI Key: UFYMSAUAZFJSSF-UHFFFAOYSA-N
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Description

1,4-Difluoro-2-methyl-3-nitrobenzene (CAS 1352397-43-3) is a high-purity, fluorinated aromatic compound of significant interest in contemporary chemical research . With a molecular weight of 173.12 g/mol and the molecular formula C 7 H 5 F 2 NO 2 , this compound serves as a versatile and advanced intermediate for nucleophilic aromatic substitution (S N Ar) reactions . The strategic placement of two fluorine atoms, combined with the strong electron-withdrawing nitro group and a methyl group on the benzene ring, creates a highly activated and electronically distinct system that offers multiple reactive sites for selective functionalization . The primary utility of this reagent lies in its role as a building block for the synthesis of complex, polysubstituted aromatic compounds. The strong electron-withdrawing effect of the nitro group activates the fluorine atoms, particularly the one para to it, for regioselective displacement by a variety of nucleophiles . This allows for the sequential and controlled introduction of new functional groups. Furthermore, the nitro group itself is a versatile handle that can be readily reduced to a corresponding aniline, a key precursor for dyes, polymers, and pharmaceuticals . As such, this compound is an invaluable scaffold in medicinal chemistry and materials science for the design of novel chemical entities, where fluorination is known to influence properties like metabolic stability, lipophilicity, and binding affinity . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to use and handle this compound with appropriate precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5F2NO2 B3099208 1,4-Difluoro-2-methyl-3-nitrobenzene CAS No. 1352397-43-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-difluoro-2-methyl-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2/c1-4-5(8)2-3-6(9)7(4)10(11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYMSAUAZFJSSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401281653
Record name Benzene, 1,4-difluoro-2-methyl-3-nitro-
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Molecular Weight

173.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352397-43-3
Record name Benzene, 1,4-difluoro-2-methyl-3-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352397-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,4-difluoro-2-methyl-3-nitro-
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URL https://comptox.epa.gov/dashboard/DTXSID401281653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization of 1,4 Difluoro 2 Methyl 3 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions Mediated by Fluoro and Nitro Groups

The SNAr reaction is a cornerstone of the derivatization of 1,4-Difluoro-2-methyl-3-nitrobenzene. The electron-deficient nature of the aromatic ring, induced by the nitro group, allows for the facile displacement of the fluoride (B91410) ions, which are excellent leaving groups in this context. The regioselectivity of these substitutions is a key aspect of its chemistry.

Mechanistic Aspects of SNAr on the Difluoronitrobenzene Scaffold

The mechanism of nucleophilic aromatic substitution on activated aryl halides like this compound typically proceeds through a two-step addition-elimination pathway. In the initial step, a nucleophile attacks the electron-deficient carbon atom bearing a fluorine atom, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. askfilo.com This intermediate possesses a negative charge that is delocalized over the aromatic ring and the electron-withdrawing nitro group. The stability of this complex is a crucial factor in the reaction's feasibility.

The presence of the nitro group ortho and para to the fluorine atoms is essential for this stabilization. In the case of this compound, the nitro group is ortho to the fluorine at the C-4 position and meta to the fluorine at the C-1 position. Consequently, the fluorine at the C-4 position is significantly more activated towards nucleophilic attack. The subsequent step involves the departure of the fluoride ion, restoring the aromaticity of the ring and yielding the substituted product.

Studies on the analogous compound, 2,4-difluoronitrobenzene, have shown that the regioselectivity of the SNAr reaction can be influenced by the solvent. Nonpolar solvents have been found to favor substitution at the ortho position to the nitro group. acs.org This preference is attributed to the formation of a six-membered polar transition state. acs.org

Reactions with Diverse Oxygen-Centred Nucleophiles

This compound is expected to react readily with various oxygen-centered nucleophiles, such as alkoxides and phenoxides, to yield the corresponding ether derivatives. The reaction with sodium methoxide (B1231860) in methanol, for instance, would lead to the substitution of one of the fluorine atoms by a methoxy (B1213986) group. Based on the activating effect of the nitro group, the substitution is anticipated to occur preferentially at the C-4 position.

Table 1: Representative SNAr Reactions with Oxygen-Centred Nucleophiles

NucleophileReagentExpected Major Product
MethoxideSodium methoxide4-Methoxy-1-fluoro-2-methyl-3-nitrobenzene
EthoxideSodium ethoxide4-Ethoxy-1-fluoro-2-methyl-3-nitrobenzene
PhenoxideSodium phenoxide4-Phenoxy-1-fluoro-2-methyl-3-nitrobenzene

The reaction conditions for these transformations typically involve treating the difluoronitrobenzene derivative with the corresponding sodium or potassium salt of the alcohol or phenol (B47542) in a suitable solvent, such as the parent alcohol or an aprotic polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

Reactions with Amine and Other Nitrogen-Centred Nucleophiles

The reaction of this compound with primary and secondary amines is a common method for the synthesis of substituted anilines. The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the activated aromatic ring. Similar to the reactions with oxygen nucleophiles, the substitution is expected to occur predominantly at the C-4 position.

Table 2: Representative SNAr Reactions with Nitrogen-Centred Nucleophiles

NucleophileReagentExpected Major Product
AmmoniaAqueous or gaseous ammonia4-Amino-1-fluoro-2-methyl-3-nitrobenzene
MethylamineMethylamine solution4-(Methylamino)-1-fluoro-2-methyl-3-nitrobenzene
PiperidinePiperidine4-(Piperidin-1-yl)-1-fluoro-2-methyl-3-nitrobenzene

These reactions are often carried out in the presence of a base to neutralize the hydrogen fluoride that is formed as a byproduct. The choice of solvent can vary, with alcohols, DMF, and DMSO being commonly employed.

Reactions with Sulfur and Carbon-Centred Nucleophiles

Sulfur-based nucleophiles, such as thiols and thiophenols, are also effective in displacing the fluoride ions of this compound. These reactions, typically performed in the presence of a base, lead to the formation of thioethers.

Carbon-centered nucleophiles, such as enolates derived from active methylene (B1212753) compounds like malonic esters, can also participate in SNAr reactions with this substrate, leading to the formation of a new carbon-carbon bond.

Table 3: Representative SNAr Reactions with Sulfur and Carbon-Centred Nucleophiles

NucleophileReagentExpected Major Product
ThiophenoxideSodium thiophenoxide4-(Phenylthio)-1-fluoro-2-methyl-3-nitrobenzene
Ethyl thioglycolateEthyl thioglycolate, baseEthyl 2-((4-fluoro-2-methyl-3-nitrophenyl)thio)acetate
Diethyl malonate enolateDiethyl malonate, sodium ethoxideDiethyl 2-(4-fluoro-2-methyl-3-nitrophenyl)malonate

Reduction Chemistry of the Nitro Group to Amino Derivatives

The nitro group of this compound can be readily reduced to an amino group, providing access to 2,5-difluoro-6-methylaniline. This transformation is of significant synthetic importance as anilines are versatile building blocks in organic synthesis.

Catalytic Hydrogenation and Chemical Reduction Strategies

Catalytic hydrogenation is a widely used and efficient method for the reduction of nitroarenes. researchgate.net This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney Nickel, in the presence of hydrogen gas. researchgate.netgoogle.com The reaction is usually carried out in a solvent like ethanol, methanol, or ethyl acetate (B1210297) under varying pressures of hydrogen. isroset.orgmdpi.com

Table 4: Common Catalysts for the Reduction of Nitroarenes

CatalystTypical Conditions
Palladium on Carbon (Pd/C)H2 gas (1-50 atm), Ethanol or Methanol, Room temperature to 80 °C
Raney NickelH2 gas (1-100 atm), Ethanol or Methanol, Room temperature to 100 °C
Platinum on Carbon (Pt/C)H2 gas (1-50 atm), Ethanol or Acetic Acid, Room temperature to 80 °C

Alternatively, chemical reduction methods can also be employed. These often involve the use of metals in acidic media, such as tin or iron in hydrochloric acid, or reducing agents like sodium dithionite. The choice of the reduction method can sometimes be influenced by the presence of other functional groups in the molecule. For halogenated nitroaromatics, care must be taken to avoid dehalogenation, which can be a side reaction under certain catalytic hydrogenation conditions. The use of modified Raney-type catalysts has been explored to minimize this side reaction. google.com

Chemoselectivity in the Presence of Other Functional Groups

The presence of two fluorine atoms on the benzene (B151609) ring, both activated by the potent electron-withdrawing nitro group, makes this compound a key substrate for nucleophilic aromatic substitution (SNAr) reactions. A critical aspect of its reactivity is chemoselectivity: the preferential reaction of one fluorine atom over the other.

The reactivity of the fluorine atoms at the C1 and C4 positions is governed by the electronic effects of the substituents and steric hindrance. The nitro group, being a strong deactivating group, activates halogens at the ortho and para positions towards nucleophilic attack by stabilizing the negatively charged Meisenheimer complex intermediate.

Fluorine at C4: This atom is positioned para to the nitro group. This arrangement allows for maximum resonance stabilization of the intermediate carbanion, as the negative charge can be delocalized onto the oxygen atoms of the nitro group.

Fluorine at C1: This atom is ortho to the nitro group, which also provides strong activation through resonance stabilization. However, it is flanked by the methyl group at C2, which may introduce steric hindrance for bulky nucleophiles.

Consequently, nucleophilic attack generally occurs preferentially at the C4 position due to the powerful and unhindered electronic activation from the para-nitro group. This selective reactivity is foundational in the synthesis of more complex molecules, such as quinolone antibiotics, where a specific fluorine is displaced by a nucleophile to build the core structure of the drug. nih.govscispace.commdpi.com

Table 1: Factors Influencing Chemoselectivity in SNAr Reactions

Position Activating Group Relative Position Electronic Effect Steric Hindrance Predicted Reactivity
C4-F Nitro (-NO₂) para Strong activation via resonance Low Higher

| C1-F | Nitro (-NO₂) | ortho | Strong activation via resonance | Moderate (from adjacent -CH₃) | Lower |

Reactivity of the Methyl Substituent

The methyl group attached to the aromatic ring also serves as a site for various chemical transformations, distinct from the reactions on the ring itself.

Oxidative Transformations of the Methyl Group

The methyl group of this compound can be oxidized to higher oxidation states, such as a carboxyl group (-COOH). This transformation is characteristic of alkylbenzene derivatives, particularly when the aromatic ring is substituted with electron-withdrawing groups. wikipedia.org Strong oxidizing agents are typically required for this conversion. The resulting carboxylic acid, 2,5-difluoro-6-nitrobenzoic acid, is a valuable synthetic intermediate.

Common reagents used for this type of oxidation include:

Potassium permanganate (B83412) (KMnO₄) in a basic solution, followed by acidification. quora.com

Sodium dichromate (Na₂Cr₂O₇) in sulfuric acid. quora.com

Catalytic oxidation using molecular oxygen in the presence of specific metalloporphyrin catalysts. researchgate.net

The reaction proceeds by converting the benzylic methyl group into a carboxylic acid, a robust functional group that enables further derivatization.

Table 2: Typical Reagents for Methyl Group Oxidation

Reagent Conditions Product
Potassium Permanganate (KMnO₄) Heat, aqueous base, then acid workup 2,5-Difluoro-6-nitrobenzoic acid
Sodium Dichromate (Na₂Cr₂O₇) Sulfuric acid, heat 2,5-Difluoro-6-nitrobenzoic acid

Halogenation and Other Side-Chain Functionalizations

The methyl group can undergo free-radical halogenation at the benzylic position. youtube.com This reaction is highly selective for the side-chain over the aromatic ring when conducted under conditions that promote radical formation, such as exposure to ultraviolet (UV) light or the use of a radical initiator like azobisisobutyronitrile (AIBN). libretexts.org

The most common reagent for this purpose is N-Bromosuccinimide (NBS), which provides a low, constant concentration of bromine radicals, favoring substitution at the benzylic position to form 1,4-difluoro-2-(bromomethyl)-3-nitrobenzene. The stability of the intermediate benzylic radical, which is resonance-stabilized by the benzene ring, facilitates this reaction. youtube.com Further substitution can lead to di- and tri-halogenated products. libretexts.org

This side-chain functionalization provides a reactive "handle" for subsequent nucleophilic substitution reactions to introduce a wide variety of other functional groups.

Electrophilic Aromatic Substitution (EAS) on the Substituted Benzene Ring

Predicting Regioselectivity and Reactivity of Fluoro, Methyl, and Nitro Directing Groups

Electrophilic Aromatic Substitution (EAS) on the this compound ring is challenging due to the cumulative electron-withdrawing effects of the two fluorine atoms and the nitro group, which strongly deactivate the ring towards attack by electrophiles. fiveable.meassets-servd.host However, by analyzing the directing effects of each substituent, the regioselectivity of a potential substitution can be predicted. The available positions for substitution are C5 and C6.

Nitro Group (-NO₂ at C3): This is a powerful deactivating group and a meta-director. It strongly directs incoming electrophiles to the C5 position. assets-servd.host

Methyl Group (-CH₃ at C2): This is an activating group and an ortho, para-director. libretexts.org It directs towards the C6 (ortho) and C5 (para) positions.

Fluoro Group (-F at C4): This fluorine directs towards C5 (ortho) and C2 (para, occupied).

Considering the combined influences, the C5 position is favored by the meta-directing nitro group, the para-directing methyl group, the para-directing C1-fluoro group, and the ortho-directing C4-fluoro group. The C6 position is only favored by the ortho-directing methyl and C1-fluoro groups and is sterically hindered, being situated between two substituents. Therefore, if an EAS reaction were to occur under harsh conditions, the electrophile would most likely substitute at the C5 position.

Table 3: Summary of Directing Effects for Electrophilic Aromatic Substitution

Substituent (Position) Type Directing Effect Influence on C5 Influence on C6
-NO₂ (C3) Strongly Deactivating meta Strong Director No Effect
-CH₃ (C2) Activating ortho, para para Director ortho Director
-F (C1) Deactivating ortho, para para Director ortho Director
-F (C4) Deactivating ortho, para ortho Director No Effect

Mechanistic and Kinetic Investigations of Reactions Involving 1,4 Difluoro 2 Methyl 3 Nitrobenzene

Elucidation of Reaction Mechanisms for Key Transformations (e.g., SNAr, Reduction)

There is a notable absence of published research specifically delineating the mechanistic pathways for nucleophilic aromatic substitution or reduction reactions of 1,4-Difluoro-2-methyl-3-nitrobenzene. While the presence of two fluorine atoms and a nitro group on the benzene (B151609) ring suggests a high susceptibility to SNAr reactions, the specific regioselectivity and the step-by-step mechanism (e.g., formation of a Meisenheimer complex) have not been experimentally or computationally investigated for this particular isomer. Similarly, the reduction of the nitro group to an amino group, a fundamental transformation in the synthesis of many pharmaceuticals and fine chemicals, lacks specific mechanistic studies for this substrate.

Kinetic Studies and Determination of Rate-Limiting Steps

A search of the scientific literature did not yield any kinetic studies focused on reactions involving this compound. As a result, there is no available data on reaction rates, rate constants, or the determination of rate-limiting steps for its key transformations. Such studies are crucial for optimizing reaction conditions and for gaining a deeper understanding of the reaction mechanism.

Analysis of Transition State Structures and Reaction Energy Profiles

Detailed computational or experimental analyses of the transition state structures and reaction energy profiles for reactions of this compound are not present in the available literature. This includes a lack of information on the energies of reactants, intermediates, transition states, and products, which would be essential for a complete understanding of the reaction thermodynamics and kinetics.

Influence of Solvent Environments and Catalytic Species on Reaction Pathways

The role of solvent polarity and the effect of various catalytic species on the reaction pathways of this compound have not been systematically investigated in published studies. Understanding how different solvents might stabilize or destabilize intermediates and transition states, or how specific catalysts could alter reaction rates and selectivity, is critical for the synthetic application of this compound, yet this information is currently unavailable.

Due to the lack of specific research on this compound, no data tables with detailed research findings can be provided.

Computational and Spectroscopic Characterization of 1,4 Difluoro 2 Methyl 3 Nitrobenzene

Conformational Analysis and Intramolecular Interactions

The spatial arrangement of the functional groups in 1,4-difluoro-2-methyl-3-nitrobenzene—specifically the fluorine atoms, the methyl group, and the nitro group on the benzene (B151609) ring—is expected to dictate its physicochemical properties and reactivity. A thorough conformational analysis would involve the identification of the most stable geometric isomers and the energy barriers to their interconversion. Such studies are typically conducted using computational methods, such as Density Functional Theory (DFT), coupled with spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy.

Computational Approaches to Elucidate Reaction Mechanisms and Pathways

Computational chemistry serves as a powerful tool to predict and understand the reaction mechanisms of organic compounds. For this compound, theoretical studies could elucidate the pathways of various reactions, such as nucleophilic aromatic substitution, reduction of the nitro group, or reactions involving the methyl group. These computational models can map out transition states, calculate activation energies, and predict product distributions, offering invaluable insights for synthetic chemists.

Despite the utility of these methods, specific computational studies on the reaction mechanisms involving this compound have not been found in the public domain. Research on analogous fluorinated and nitrated benzene derivatives suggests that the interplay of electronic effects from the fluorine and nitro groups, along with the steric influence of the methyl group, would create a unique and complex reactive landscape. However, without dedicated studies on the title compound, any discussion of its reaction pathways remains speculative.

Advanced Synthetic Applications of 1,4 Difluoro 2 Methyl 3 Nitrobenzene As an Intermediate

Precursor for the Synthesis of Novel Fluorinated Anilines and Heterocyclic Scaffolds

1,4-Difluoro-2-methyl-3-nitrobenzene serves as a crucial starting material for the synthesis of a variety of complex nitrogen-containing molecules, including novel fluorinated anilines and diverse heterocyclic systems. The inherent reactivity of the carbon-fluorine bonds, activated by the adjacent nitro group, allows for selective displacement by nucleophiles, paving the way for the construction of intricate molecular architectures.

The reduction of the nitro group in this compound or its derivatives is a key step in the formation of fluorinated anilines. For instance, catalytic hydrogenation can convert the nitro group into a primary amine, yielding substituted difluoroanilines. These anilines are valuable intermediates in their own right, often serving as precursors for pharmaceuticals and agrochemicals.

Furthermore, the sequential substitution of the fluorine atoms followed by manipulation of the nitro group opens pathways to a wide array of heterocyclic scaffolds. By reacting this compound with a suitable binucleophile, such as a 1,2-diamine, a condensation reaction can be initiated after the reduction of the nitro group to an amine. This strategy is commonly employed for the synthesis of benzimidazoles, quinoxalines, and phenazines.

For example, the reaction with an ortho-phenylenediamine derivative, following the reduction of the nitro group, would lead to the formation of a fluorinated and methylated benzimidazole (B57391) core. Similarly, reaction with 1,2-dicarbonyl compounds after reduction would yield quinoxaline (B1680401) derivatives. The synthesis of phenazines can also be envisioned through reactions with appropriate catechol or ortho-aminophenol derivatives.

Table 1: Examples of Heterocyclic Scaffolds Potentially Derived from this compound

Heterocyclic ScaffoldGeneral Synthetic StrategyPotential Application Areas
Fluorinated BenzimidazolesReaction with o-phenylenediamines following nitro group reduction.Medicinal chemistry, materials science
Fluorinated QuinoxalinesReaction with 1,2-dicarbonyl compounds following nitro group reduction.Pharmaceuticals, dyes, organic electronics
Fluorinated PhenazinesReaction with catechols or o-aminophenols following nitro group reduction.Dyes, fluorescent probes, biologically active compounds

Building Block for the Construction of Specialty Organic Materials and Dyes

The unique electronic properties conferred by the fluorine and nitro substituents make this compound an attractive building block for the synthesis of specialty organic materials and dyes. Fluorinated organic materials often exhibit enhanced thermal stability, chemical resistance, and specific optical and electronic properties.

In the realm of high-performance polymers, the difunctional nature of this intermediate allows it to be incorporated into polymer backbones. Through sequential nucleophilic aromatic substitution reactions, where the fluorine atoms are displaced by bis-phenoxides or other difunctional monomers, novel poly(aryl ether)s or related structures can be synthesized. The presence of the methyl and nitro groups can further be modified to tune the polymer's properties, such as solubility, processability, and thermal characteristics.

The chromophoric properties of the nitroaromatic system, which can be extended through further conjugation, make this compound a valuable precursor for azo dyes. Following the reduction of the nitro group to an amine, diazotization and subsequent coupling with various aromatic compounds (coupling components) would yield a diverse range of azo dyes. The fluorine and methyl substituents on the phenyl ring can influence the color, lightfastness, and solubility of the resulting dyes.

Table 2: Potential Applications in Materials and Dyes

Application AreaSynthetic ApproachKey Features of Resulting Product
High-Performance PolymersPolycondensation via sequential nucleophilic aromatic substitution.Enhanced thermal stability, chemical resistance, tailored electronic properties.
Azo DyesReduction of nitro group, diazotization, and azo coupling.Tunable color, improved lightfastness, specific solubility characteristics.

Role in Complex Molecule Synthesis via Sequential Functionalization

A key feature of this compound in the synthesis of complex molecules is the ability to undergo sequential functionalization. The two fluorine atoms, being activated to different extents by the ortho and para nitro group, can often be replaced in a stepwise manner by different nucleophiles. This regioselective reactivity is a powerful tool for introducing molecular diversity.

The general principle of sequential nucleophilic aromatic substitution (SNAr) on activated dihalogenated aromatics allows for the controlled introduction of various functional groups. For instance, a stronger nucleophile might first displace the more activated fluorine atom, followed by the displacement of the second fluorine by a different nucleophile under potentially harsher conditions or with a different nucleophile.

This stepwise approach is invaluable for the construction of unsymmetrically substituted aromatic compounds, which can be challenging to synthesize through other methods. The resulting polyfunctionalized aromatic compounds can then serve as intermediates for the synthesis of complex natural products, pharmaceuticals, and other target molecules. The methyl group also offers a site for further chemical modification, adding another layer of synthetic versatility.

Utilization in the Development of Ligands and Organocatalysts

The rigid, substituted aromatic core of this compound provides a scaffold for the design and synthesis of novel ligands for transition metal catalysis and organocatalysts. By introducing appropriate coordinating groups through the displacement of the fluorine atoms, bidentate or even multidentate ligands can be prepared.

For example, reaction with two equivalents of a phosphine-containing nucleophile could lead to the formation of a bidentate phosphine (B1218219) ligand. The electronic properties of such a ligand would be influenced by the remaining substituents on the aromatic ring, allowing for the fine-tuning of the catalytic activity of the corresponding metal complex. Similarly, the introduction of chiral amines or other stereodirecting groups can lead to the development of new chiral ligands for asymmetric catalysis.

In the field of organocatalysis, the aromatic ring can serve as a platform to which catalytic moieties are attached. For instance, the introduction of a primary or secondary amine and a hydrogen-bond donor group could yield a bifunctional organocatalyst capable of promoting various asymmetric transformations. The fluorinated backbone can enhance the stability and modify the acidity/basicity of the catalytic groups, potentially leading to improved catalytic performance.

Future Research Directions and Unaddressed Challenges in the Chemistry of 1,4 Difluoro 2 Methyl 3 Nitrobenzene

Development of More Sustainable and Environmentally Benign Synthetic Routes

The synthesis of nitroaromatic compounds has traditionally relied on methods that are often inconsistent with the principles of green chemistry. nih.gov Classical nitration, for instance, typically involves the use of potent acid mixtures like sulfuric and nitric acid, which present significant handling and disposal challenges. nih.gov Furthermore, the introduction of fluorine atoms into aromatic systems can require harsh reagents and conditions. numberanalytics.com A primary challenge for the future is the development of synthetic pathways to 1,4-Difluoro-2-methyl-3-nitrobenzene that are safer, more efficient, and environmentally responsible.

Future research should focus on several promising avenues:

Catalytic Nitration: Investigating catalytic systems that can achieve selective nitration under milder conditions would reduce the reliance on stoichiometric amounts of strong acids.

Green Solvents: The exploration of alternative solvent systems is crucial. Water, despite the low solubility of many organic reagents, has been successfully used in some nitroaromatic syntheses and represents a cost-effective and non-toxic option. scribd.commdpi.com Solvent-free approaches, such as mechanochemical synthesis, also offer a compelling alternative to reduce waste. mdpi.com

Modern Fluorination Techniques: Advanced methods for aromatic fluorination should be adapted for this specific molecule. Techniques such as transition metal-catalyzed, photocatalytic, or electrochemical fluorination could provide higher selectivity and functional group tolerance under milder conditions than traditional methods. numberanalytics.commdpi.com Halogen-exchange fluorination, particularly when optimized with phase-transfer catalysts, also presents a viable route. researchgate.net

Table 1: Comparison of Synthetic Approaches for Fluoronitroaromatics

Feature Traditional Synthesis Potential Green Alternatives
Nitration Reagent Concentrated H₂SO₄/HNO₃ Catalytic systems, milder nitrating agents
Fluorination Method Balz-Schiemann reaction, direct fluorination with F₂ Halogen-exchange, transition metal-catalyzed, photocatalytic, or electrochemical fluorination
Solvents Volatile organic compounds (VOCs) Water, ionic liquids, supercritical fluids, or solvent-free conditions
Waste Generation High (acidic waste, organic solvents) Minimized through catalysis and solvent reduction
Energy Consumption Often requires high temperatures Potentially lower energy input through catalysis or photochemistry

Exploration of Novel Reactivity Patterns and Undiscovered Transformation Pathways

The interplay of the electron-withdrawing nitro and fluoro groups with the electron-donating methyl group suggests a rich and complex reactivity profile for this compound. A significant unaddressed challenge is the systematic exploration of its chemical behavior to establish it as a versatile synthetic intermediate.

Key areas for future investigation include:

Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms and the nitro group are all potential leaving groups in SNAr reactions. Research is needed to map out the selectivity of substitution at the different positions on the ring with a wide range of nucleophiles (e.g., O, N, S, and C-based). The regioselectivity will be influenced by the electronic activation of the ring and the specific reaction conditions. researchgate.net

Selective Reduction: The transformation of the nitro group into an amine is a foundational reaction in organic synthesis. Developing protocols for the selective reduction of the nitro group in this compound without affecting the fluorine atoms would create a valuable intermediate for the synthesis of dyes, pharmaceuticals, and materials.

Cross-Coupling Reactions: Modern palladium-catalyzed cross-coupling reactions could offer pathways to functionalize the molecule. Research into denitrative coupling, where the nitro group is replaced, could provide a novel route to form new carbon-carbon or carbon-heteroatom bonds. acs.org

Functionalization of the Methyl Group: The reactivity of the benzylic protons of the methyl group could be exploited for further derivatization through radical or condensation reactions.

Table 2: Potential Novel Transformations of this compound

Reaction Type Potential Reagents Expected Product Class
Nucleophilic Aromatic Substitution Alkoxides, amines, thiols Substituted difluoro-methyl-nitrobenzenes or fluoro-methyl-nitrophenols/anilines/thioethers
Nitro Group Reduction H₂, Pd/C; SnCl₂; Na₂S₂O₄ 1,4-Difluoro-2-methyl-3-aminobenzene
Denitrative Cross-Coupling Organoboronic acids, sulfoximines with Pd catalyst Biaryls, N-arylated sulfoximines
Benzylic Bromination N-Bromosuccinimide (NBS), light 1,4-Difluoro-2-(bromomethyl)-3-nitrobenzene

Advanced Computational Design for Predicting Properties and Directing Synthesis

In silico methods provide a powerful toolkit for accelerating the discovery and development of functional molecules, bypassing costly and time-consuming trial-and-error experimentation. mit.eduresearchgate.net For a molecule like this compound, where experimental data is scarce, computational chemistry offers a vital first step in characterizing its potential.

Future research should leverage computational tools to:

Predict Fundamental Properties: Using methods like Density Functional Theory (DFT), key electronic and structural properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential, dipole moment, and charge distribution. researchgate.netchemrxiv.orgmdpi.com These calculations can predict the molecule's reactivity, stability, and potential for intermolecular interactions. researchgate.net

Guide Synthetic Efforts: Computational modeling can be used to investigate the mechanisms of potential synthetic reactions. By calculating transition state energies and reaction pathways, researchers can predict the feasibility and selectivity of different synthetic routes, thereby optimizing reaction conditions before entering the lab.

Accelerate Materials Discovery: Machine learning (ML) models, trained on data from quantum chemical calculations, can rapidly screen virtual libraries of derivatives based on this compound. researchgate.netchemrxiv.org This approach can efficiently identify candidates with specific, targeted properties for applications in fields like electronics or medicine. rsc.org

Table 3: Computationally Accessible Properties and Their Significance

Predicted Property Computational Method Significance for Research
HOMO/LUMO Energies DFT, TD-DFT Predicts electronic transitions, redox potentials, and suitability for optoelectronic applications
Molecular Electrostatic Potential DFT Identifies electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack
Reaction Pathway Energetics DFT (Transition State Search) Elucidates reaction mechanisms, predicts product ratios, and helps optimize synthetic conditions
Solvation Energy DFT with Solvent Models Predicts solubility in different media, crucial for designing reaction and purification protocols

Expanding the Scope of its Utility in Emerging Fields of Chemical Science

While currently an underutilized chemical entity, the unique substitution pattern of this compound suggests its potential as a valuable building block in several advanced scientific fields. The incorporation of fluorine into organic molecules is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity, making them highly valuable in pharmaceuticals and agrochemicals. numberanalytics.comnumberanalytics.com

Future research should aim to establish the utility of this compound in:

Optoelectronics: Fluorinated aromatic materials are increasingly used in the development of next-generation organic electronics, including Organic Light Emitting Diodes (OLEDs) and organic solar cells. technologypublisher.comrsc.org The electronic properties imparted by the fluoro and nitro groups could be harnessed to design novel materials with tailored HOMO/LUMO levels, leading to improved device efficiency and stability. rsc.org

Medicinal Chemistry: The compound could serve as a scaffold or intermediate for the synthesis of new bioactive molecules. The fluorine atoms can improve pharmacokinetic properties, while the nitro group can be converted to an amine, a common functional group in many pharmaceuticals.

Agrochemicals: Many modern pesticides and herbicides contain fluorinated aromatic rings. This compound could be a starting point for the development of new agrochemicals with enhanced potency and selectivity. numberanalytics.com

Energetic Materials: The high nitrogen content and density associated with nitroaromatic compounds are key features of energetic materials. nih.gov The properties of this compound and its derivatives could be investigated for such applications.

Table 4: Potential Applications for this compound Derivatives

Emerging Field Rationale for Application Potential Derivative
Organic Electronics Tuning of electronic properties (HOMO/LUMO) for charge transport and emission Polymers or small molecules for OLEDs, OFETs, and OPVs
Medicinal Chemistry Fluorine enhances metabolic stability and binding; amine precursor Novel enzyme inhibitors or receptor ligands
Agrochemicals Fluorinated compounds often exhibit high biological activity New classes of herbicides or fungicides
Advanced Polymers High thermal stability and chemical resistance from C-F bonds Components of high-performance polyimides or polyethers

Q & A

Q. What are the common synthetic routes for 1,4-Difluoro-2-methyl-3-nitrobenzene, and what reaction conditions are critical for achieving high yields?

  • Methodological Answer : The compound is typically synthesized via sequential fluorination and nitration of a toluene derivative. Key steps include:

Fluorination : Electrophilic aromatic substitution (EAS) using fluorine sources like HF or Selectfluor® under controlled temperatures (0–50°C) to minimize side reactions.

Nitration : Nitration with mixed acid (HNO₃/H₂SO₄) at 0–5°C to prevent over-nitration.

Methyl Group Introduction : Methylation via Friedel-Crafts alkylation or directed ortho-metalation strategies.
Critical parameters include reagent stoichiometry, temperature control, and solvent choice (e.g., dichloromethane for nitration). Yields >70% are achievable with strict anhydrous conditions .

Q. Table 1: Comparison of Synthetic Routes

Step OrderFluorination AgentNitration ConditionsYield (%)
Fluorination → NitrationSelectfluor®HNO₃/H₂SO₄, 0°C75
Nitration → FluorinationHFHNO₃/H₂SO₄, 5°C62

Q. How can the nitro group in this compound be selectively reduced, and what analytical methods confirm the product?

  • Methodological Answer : The nitro group is reduced to an amine using SnCl₂·2H₂O in ethanol under reflux (75°C, 5–7 hours). Post-reduction steps:

Alkalization : Add 10% NaOH until pH >7 to precipitate tin oxides.

Extraction : Use ethyl acetate (3×50 mL) followed by brine wash.

Characterization : Confirm via TLC (Rf shift) and NMR (disappearance of nitro peak at δ 8.5–9.0 ppm, emergence of amine δ 3.0–5.0 ppm).
Note: The product diamine is air-sensitive; store under inert gas and use immediately in subsequent reactions .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data when synthesizing derivatives of this compound?

  • Methodological Answer : Contradictions (e.g., unexpected NMR peaks or IR stretches) may arise from regioisomeric byproducts or incomplete reactions. Mitigation steps:

Iterative Analysis : Repeat synthesis under varied conditions (e.g., lower temperature for nitration) and compare spectral data.

Advanced Techniques : Use 2D NMR (HSQC, HMBC) to confirm substitution patterns or X-ray crystallography for unambiguous structural assignment.

Computational Validation : Compare experimental IR/NMR with DFT-calculated spectra (software: Gaussian, ORCA) .

Q. Table 2: Troubleshooting Spectral Contradictions

IssueLikely CauseResolution
Extra NMR peaksRegioisomeric byproductColumn chromatography
Broad IR stretchesMoisture contaminationDry under vacuum

Q. How do computational synthesis planning tools enhance the design of novel derivatives?

  • Methodological Answer : Tools like CAS Synthesis Planner or Reaxys predict feasible routes by analyzing reaction databases. For example:

Route Optimization : Prioritize atom-economical pathways (e.g., Stille coupling for introducing selenoalkyl groups, as in ).

Catalyst Screening : Predict Pd(PPh₃)₄ or Pd₂(dba)₃ efficacy for cross-coupling reactions.

Validation : Compare predicted yields (85–90%) with experimental results (e.g., 90% yield for 1,4-bis[2-(4-hexylselenyl)]-2,5-difluorobenzene using Pd catalysis) .

Key Considerations for Researchers

  • Reactivity Insights : The electron-withdrawing nitro and fluorine groups direct subsequent substitutions to meta/para positions, enabling targeted derivatization for drug-discovery scaffolds .
  • Handling Precautions : Nitro intermediates are thermally sensitive; avoid prolonged heating (>100°C) to prevent decomposition .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.